Computed Lipophilicity (LogP) Advantage of the N-Ethyl Substituent over the N-Methyl Analog
The target compound exhibits a computed LogP of 2.025, which is 0.48 log units higher than the 1.5421 LogP of its direct N-methyl analog 3-(1-methyl-1H-pyrrol-2-yl)-5-(piperidin-3-yl)-1,2,4-oxadiazole, calculated using the same computational method by the same vendor . This 0.48 ΔLogP corresponds to an approximately 3.0-fold difference in lipophilicity. In CNS drug discovery, a LogP range of 2–3.5 is generally considered optimal for balancing blood-brain barrier penetration and aqueous solubility; the ethyl analog sits at the lower boundary of this window, while the methyl analog falls below it [1]. For mGluR5 PAM programs where CNS exposure is a prerequisite, this difference may be pharmacokinetically consequential.
| Evidence Dimension | Computed lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.025 |
| Comparator Or Baseline | 3-(1-Methyl-1H-pyrrol-2-yl)-5-(piperidin-3-yl)-1,2,4-oxadiazole (CAS 1708264-18-9): LogP = 1.5421 |
| Quantified Difference | ΔLogP = +0.48 (approximately 3.0-fold higher lipophilicity) |
| Conditions | Computed property provided by Leyan vendor; computational method consistent across both compounds |
Why This Matters
Procurement decisions for CNS-targeted SAR libraries must account for LogP differences of this magnitude, as they directly influence membrane permeability and target engagement predictability.
- [1] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. Review establishing CNS drug-like LogP range. View Source
